molecular formula C17H24N4O B2656130 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2200778-31-8

3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2656130
CAS No.: 2200778-31-8
M. Wt: 300.406
InChI Key: BULOKNPAHAWOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

    Industrial Applications: Its properties may be exploited in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(1H-pyrazol-1-yl)pyridine
  • 4-(1H-pyrazol-1-yl)piperidine
  • 3-methoxy-2-(1H-pyrazol-1-yl)pyridine

Uniqueness

What sets 3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine apart from similar compounds is its unique combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-15-4-2-7-18-17(15)22-14-16-5-10-20(11-6-16)12-13-21-9-3-8-19-21/h2-4,7-9,16H,5-6,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULOKNPAHAWOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.